2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide
Overview
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant research findings.
Structural Characteristics
This compound comprises a benzo[d][1,3]dioxole moiety and a pyridazinone group. The presence of various functional groups may contribute to its diverse biological activities. The molecular formula is with a molecular weight of 421.4 g/mol .
Property | Value |
---|---|
Molecular Formula | C23H23N3O5 |
Molecular Weight | 421.4 g/mol |
CAS Number | 1021254-00-1 |
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions to form the desired structure. While specific synthetic routes are often proprietary or unpublished, the general approach includes the formation of the benzo[d][1,3]dioxole and pyridazinone components followed by their coupling to yield the final product .
Biological Activities
Preliminary studies indicate that This compound may exhibit several biological activities:
- Antimicrobial Activity : Related compounds have shown significant antimicrobial properties against various bacterial and fungal strains. The lipophilicity of similar compounds has been correlated with enhanced antibacterial activity .
- Anticancer Potential : Compounds with similar structural features have been evaluated for their anticancer effects. For instance, derivatives containing pyridazinone structures have demonstrated cytotoxic effects against cancer cell lines .
- Enzyme Inhibition : Some studies suggest that compounds with related structures may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
Case Studies and Research Findings
Research has highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity : A study reported that derivatives of pyridazinone exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure could enhance therapeutic efficacy .
- Antimicrobial Properties : Another investigation focused on similar compounds indicated moderate to significant antibacterial activities, particularly in lipophilic analogs .
- Enzyme Inhibition Studies : Research showed that certain derivatives displayed selective inhibition against BChE with IC50 values comparable to established inhibitors like physostigmine .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15-2-4-16(5-3-15)18-7-9-22(27)25(24-18)11-10-23-21(26)13-28-17-6-8-19-20(12-17)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFKZROPCUXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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